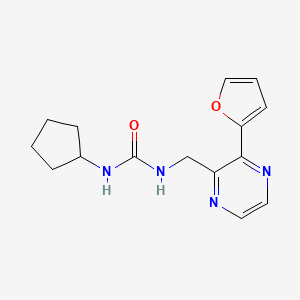
1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane is a useful research compound. Its molecular formula is C8H10Cl4 and its molecular weight is 247.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
1,1-Dichloro-2-(chloromethyl)cyclopropane exhibits versatile reactivity with phenols, alcohols, and thiophenol, forming various cyclopropane derivatives under different conditions. This reactivity highlights its potential in synthetic chemistry for creating diverse organic compounds (Jończyk & Kmiotek-Skarżyńska, 1992).
Formation of Reactive Intermediates
The compound has been used in the generation of reactive intermediates like methylenecyclopropene. This research is significant in understanding the behavior of such intermediates in various chemical reactions (Billups et al., 1981).
Ring Opening Reactions
1,1-Dichloro-2-vinylcyclopropane undergoes ring-opening reactions under certain conditions, demonstrating its utility in synthesizing complex organic structures such as aryl gem-dichloropentenes (Kazakova et al., 2016).
Ozonolytic Synthesis
Ozonolytic synthesis of acylhydrazones from derivatives of this compound suggests its role in developing novel synthetic methodologies (Myasoedova et al., 2021).
Stereochemistry Studies
The stereochemistry of gem-dihalocyclopropanes, including compounds structurally related to 1,1-dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane, has been studied, providing insights into the spatial configuration of these molecules (Ziyat et al., 2002).
Antimicrobial Activity
A cyclopropane derivative of this compound has been synthesized and evaluated for its antimicrobial activity against various bacterial strains, indicating its potential in medicinal chemistry (Sadyrbekov et al., 2018).
Pyrolytic Transformations
Pyrolysis studies of 1,1-dichlorocyclopropanes, including similar compounds, have provided insights into their transformation into olefins, an important aspect in organic synthesis (Fields et al., 1969).
Ozonolysis and Derivatization
Low-temperature ozonolysis of related compounds has been explored for the production of carbonyl and carboxy derivatives, expanding the applications in synthetic organic chemistry (Legostaeva et al., 2018).
Eigenschaften
IUPAC Name |
1,1-dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl4/c1-5(3-7(5,9)10)6(2)4-8(6,11)12/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKMXZCZYBXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2(CC2(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
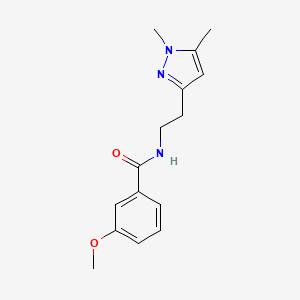
![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2603972.png)
![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophen-2-yl]acetic acid](/img/structure/B2603973.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2603974.png)
![ethyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603976.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2603977.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603978.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2603981.png)
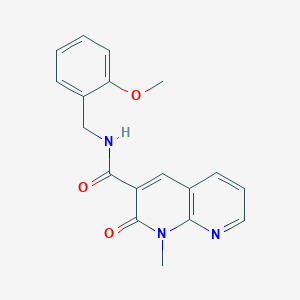
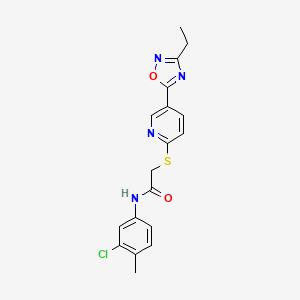

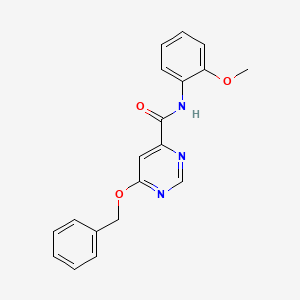
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2603993.png)
